molecular formula C12H21NO3 B068527 Tert-butyl trans-4-formylcyclohexylcarbamate CAS No. 181308-56-5

Tert-butyl trans-4-formylcyclohexylcarbamate

Cat. No. B068527
M. Wt: 227.3 g/mol
InChI Key: GPDBIGSFXXKWQR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of tert-butyl trans-4-formylcyclohexylcarbamate involves intricate steps that yield highly functionalized compounds. A notable method includes the enantioselective synthesis, which is critical for generating compounds with specific stereochemistry, essential for their biological activity. The key step in such a synthesis process involves an iodolactamization, leading to the formation of tert-butyl 2-(benzyloxycarbonylamino)-4-iodo-7-oxo-6-azabicyclo[3.2.1]octane-6-carboxylate, a highly functionalized intermediate (Campbell et al., 2009).

Molecular Structure Analysis

The molecular structure of tert-butyl trans-4-formylcyclohexylcarbamate is characterized by its cyclohexyl backbone, which imparts significant conformational stability. The tert-butyl group provides steric hindrance, influencing the molecule's reactivity and physical properties. Advanced computational studies, such as density functional theory (DFT), have been employed to investigate the molecular structure, offering insights into the conformational preferences and stability of the molecule (Arslan & Demircan, 2007).

Chemical Reactions and Properties

Tert-butyl trans-4-formylcyclohexylcarbamate participates in various chemical reactions, showcasing its versatility. For instance, it can undergo transformations into N-(Boc)-protected nitrones, which serve as building blocks in organic synthesis (Guinchard et al., 2005). Additionally, its reactivity towards organometallics highlights its utility in constructing complex molecular architectures.

Scientific Research Applications

Environmental Remediation and Fate

One of the primary applications of related compounds, such as methyl tert-butyl ether (MTBE), is in environmental remediation. Research has explored the environmental occurrence, fate, human exposure, and toxicity of synthetic phenolic antioxidants (SPAs), with MTBE being a notable example. These studies suggest that SPAs, including MTBE, can be detected in various environmental matrices and may pose risks due to their toxicity and persistence. The exploration of MTBE's degradation, particularly its decomposition by adding hydrogen in a cold plasma reactor, offers insights into potential remediation strategies for pollutants with similar structures (Liu & Mabury, 2020); (Hsieh et al., 2011).

Bioseparation Processes

The compound's relevance extends to bioseparation processes, where its analogs or derivatives play a crucial role. For instance, three-phase partitioning (TPP) techniques, which might utilize similar chemical properties, have been employed for the nonchromatographic bioseparation of bioactive molecules. This approach underscores the compound's potential application in separating and purifying proteins, enzymes, plant oils, polysaccharides, and other small molecule organic compounds from natural sources, significantly benefiting food, cosmetics, and medicine sectors (Yan et al., 2018).

Polymer and Material Science

Moreover, related compounds have been investigated for their use in polymer and material science, especially in the context of fuel oxygenates and their separation processes. The pervaporation technique, for instance, has been reviewed for its efficiency in separating methanol/MTBE mixtures using various polymer membranes. This highlights the compound's potential in developing new materials and technologies for separating and purifying chemicals in industrial processes (Pulyalina et al., 2020).

Safety And Hazards

This compound is classified as Acute Tox. 4 Oral, with hazard statements H302 . The safety precautionary statements are P301 + P312 + P330 . It’s important to handle this compound with care and follow all safety guidelines.

properties

IUPAC Name

tert-butyl N-(4-formylcyclohexyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO3/c1-12(2,3)16-11(15)13-10-6-4-9(8-14)5-7-10/h8-10H,4-7H2,1-3H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPDBIGSFXXKWQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(CC1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl trans-4-formylcyclohexylcarbamate

CAS RN

181308-57-6, 304873-80-1
Record name tert-butyl rac-N-[(1r,4r)-4-formylcyclohexyl]carbamate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name tert-butyl N-(4-formylcyclohexyl)carbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

[4-(Methoxy-methyl-carbamoyl)-cyclohexyl]-carbamic acid tert-butyl ester (7.50 g, 26.2 mmol) in dry ether (150 ml) was reduced with an excess LiAlH4. The reaction mixture was quenched by careful addition of water and extracted with CHCl3. The mixture was dried and concentrated under reduced pressure to give (4-formyl-cyclohexyl)-carbamic acid tert-butyl ester (6.30 g, 93%).
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Synthesis routes and methods II

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